N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
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Overview
Description
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromobenzoyl group attached to a benzofuran ring, which is further connected to a methoxybenzamide moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of a bromophenyl system using succinic anhydride and bromobenzene in the presence of anhydrous aluminum chloride. The reaction mixture is maintained at low temperatures and then allowed to warm to room temperature, followed by the addition of hydrochloric acid to precipitate the product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves using readily available raw materials, maintaining mild reaction conditions, and employing efficient purification techniques. The use of advanced equipment and automation further enhances the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like zinc powder in the presence of acetic acid.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Zinc powder and acetic acid in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators. By blocking these enzymes, the compound reduces inflammation and exerts its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound with broad applications in research and industry.
Properties
Molecular Formula |
C23H16BrNO4 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H16BrNO4/c1-28-18-8-4-3-7-17(18)23(27)25-20-16-6-2-5-9-19(16)29-22(20)21(26)14-10-12-15(24)13-11-14/h2-13H,1H3,(H,25,27) |
InChI Key |
GKRCWIBLMJXRQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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